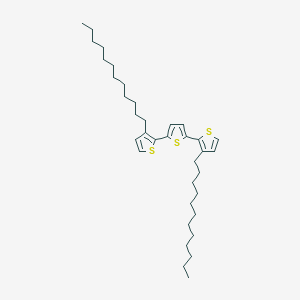
2,5-bis(3-dodecylthiophen-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(3-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent charge transport properties. The compound this compound is particularly notable for its long alkyl chains, which enhance its solubility and processability, making it suitable for applications in organic field-effect transistors and other electronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-dodecylthiophen-2-yl)thiophene typically involves the following steps:
Preparation of 2-bromo-3-dodecylthiophene: This intermediate is synthesized by bromination of 3-dodecylthiophene.
Stille Coupling Reaction: The key step involves a Stille coupling reaction between 2-bromo-3-dodecylthiophene and 2,5-bis(trimethylstannyl)thiophene in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
2,5-Bis(3-dodecylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
科学的研究の応用
2,5-Bis(3-dodecylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as an active layer material to enhance light absorption and charge separation.
Sensors: Utilized in chemical sensors for detecting various analytes due to its conductive properties.
Materials Science: Studied for its self-assembly behavior and potential use in creating nanostructured materials.
作用機序
The mechanism of action of 2,5-bis(3-dodecylthiophen-2-yl)thiophene in electronic applications involves its ability to form highly ordered crystalline structures. The long alkyl chains facilitate π-π stacking interactions between the thiophene rings, leading to efficient charge transport. In OFETs, the compound acts as a semiconductor, where the movement of charge carriers (electrons or holes) is facilitated by the ordered molecular arrangement .
類似化合物との比較
Similar Compounds
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C12): A polymeric version with similar electronic properties but enhanced mechanical stability.
2,5-Bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene: Variants with different alkyl chain lengths that affect solubility and electronic properties.
Uniqueness
2,5-Bis(3-dodecylthiophen-2-yl)thiophene is unique due to its specific combination of long dodecyl chains and thiophene rings, which provide a balance of solubility, processability, and electronic performance. This makes it particularly suitable for solution-processed electronic devices .
特性
分子式 |
C36H56S3 |
|---|---|
分子量 |
585.0 g/mol |
IUPAC名 |
2,5-bis(3-dodecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-37-35(31)33-25-26-34(39-33)36-32(28-30-38-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChIキー |
GVZJRBAUSGYWJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



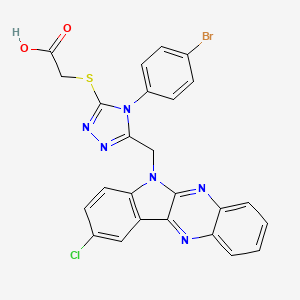

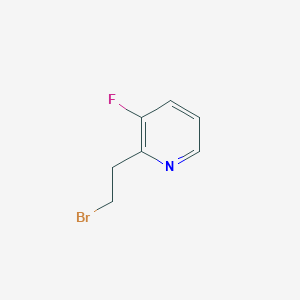
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
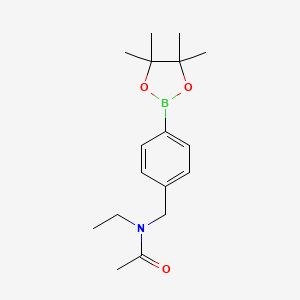

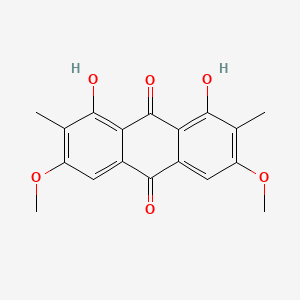
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
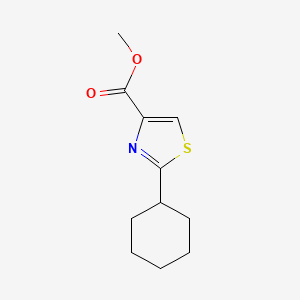
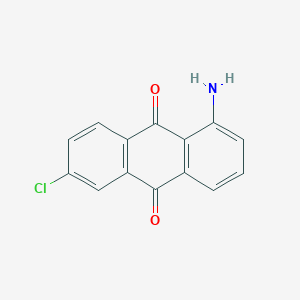
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
